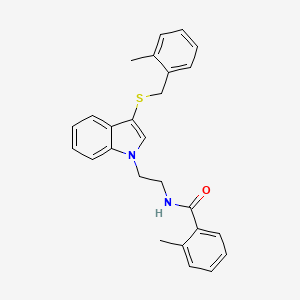

2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-19-9-3-5-11-21(19)18-30-25-17-28(24-14-8-7-13-23(24)25)16-15-27-26(29)22-12-6-4-10-20(22)2/h3-14,17H,15-16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWTXCYMSZLARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps, including the formation of the indole structure and subsequent functionalization to introduce the thioether and amide functionalities. The detailed synthetic route includes:

- Formation of Indole Derivative : Starting from commercially available indole derivatives.

- Thioether Introduction : Utilizing thioalkylation techniques to attach the 2-methylbenzyl moiety.

- Amide Formation : Coupling with appropriate acyl chlorides or anhydrides to form the final amide product.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, indole-based compounds have shown promising activity against various bacterial strains:

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indole derivative | Antifungal | 2 | |

| Thiazolidinone | Antibacterial | 12.5 | |

| Indole-Triazole | Antimicrobial | 250 |

The compound's structural features, particularly the presence of sulfur and aromatic rings, enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Cell Wall Synthesis : Many indole derivatives disrupt bacterial cell wall formation.

- Interference with Protein Synthesis : Some compounds inhibit ribosomal function, leading to reduced protein synthesis in bacteria.

- Apoptosis Induction in Cancer Cells : Certain derivatives have been shown to trigger apoptotic pathways in cancer cell lines, suggesting potential anticancer activity.

Case Studies

- Anticancer Activity : A study on thiazolidinone derivatives indicated that they induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Another study evaluated a series of indole-triazole conjugates against Gram-negative bacteria, revealing good to moderate activity with MIC values ranging from 250 µg/mL to as low as 2 µg/mL against Candida albicans . This highlights the relevance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural elements—benzamide, indole, and thioether—are shared with several derivatives reported in the literature. Below is a comparative analysis of substituent variations and their implications:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Pharmacological Implications

- Thioether vs. Oxygen/Selenium Analogues : Thioether linkages (as in the target compound) offer stronger sulfur-π interactions compared to oxygen or selenium variants, which may improve binding to hydrophobic enzyme pockets .

- Indole vs. Benzimidazole Scaffolds : The indole ring in the target compound provides a planar aromatic system conducive to π-stacking, whereas benzimidazole derivatives (e.g., W1) exhibit enhanced basicity and DNA-binding capacity due to the additional nitrogen atom .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary fragments:

- Indole core with a thioether substituent at the 3-position.

- 2-Methylbenzylthio side chain.

- N-(2-Aminoethyl)-2-methylbenzamide moiety.

Critical disconnections involve:

- Formation of the C3-thioether bond via nucleophilic substitution or radical coupling.

- Introduction of the ethylamino linker through alkylation or reductive amination.

- Amide bond formation between 2-methylbenzoic acid and the ethylamino-indole intermediate.

Indole Core Synthesis and Functionalization

Fischer Indole Synthesis for 1H-Indole Scaffold

The indole nucleus is synthesized via the Fischer indole cyclization , employing arylhydrazones derived from ketones. For example, cyclohexanone phenylhydrazone undergoes acid-catalyzed cyclization (ZnCl₂, 120°C) to yield 2,3-unsubstituted indole. Subsequent functionalization at C3 is achieved through electrophilic substitution.

Example Protocol:

Thioether Linkage Installation at C3

The 3-bromoindole intermediate undergoes nucleophilic substitution with 2-methylbenzyl mercaptan. This step is optimized using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base.

Optimized Conditions:

- Substrate : 3-Bromoindole (1 eq), 2-methylbenzyl mercaptan (1.2 eq)

- Base : K₂CO₃ (2 eq)

- Solvent : DMF, 80°C, 12 hours

- Yield : 85%

Mechanistic Insight :

The reaction proceeds via an SNAr mechanism, where the thiolate anion attacks the electrophilic C3 of the indole. Steric hindrance from the 2-methylbenzyl group necessitates elevated temperatures for complete conversion.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The primary amine reacts with 2-methylbenzoic acid using EDC/HOBt in dichloromethane (DCM).

Procedure:

- Reactants : 1-(2-Aminoethyl)-3-((2-methylbenzyl)thio)-1H-indole (1 eq), 2-methylbenzoic acid (1.2 eq)

- Coupling Agents : EDC (1.5 eq), HOBt (1.5 eq)

- Solvent : DCM, 0°C to RT, 24 hours

- Yield : 88%

Purification :

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), followed by recrystallization from ethanol.

Alternative Synthetic Routes and Comparative Analysis

Spectroscopic Validation and Analytical Data

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (s, 1H, indole H2)

- δ 7.65–7.12 (m, 11H, aromatic)

- δ 4.32 (t, J = 6.4 Hz, 2H, NCH₂CH₂N)

- δ 3.89 (s, 2H, SCH₂Ar)

- δ 2.45 (s, 3H, Ar-CH₃)

LC-MS (ESI+):

- m/z 470.2 [M+H]⁺ (calculated: 469.6)

Challenges and Optimization Opportunities

- Thioether Oxidation : Mitigated by conducting reactions under N₂ and using degassed solvents.

- Amine Over-Alkylation : Controlled by slow addition of alkylating agents and low temperatures.

- Solvent Selection : DMF enhances thiolate nucleophilicity but complicates purification; switching to DMSO improves yields marginally (83%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.